molecular formula C18H11Cl2NO3 B14581880 N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide CAS No. 61359-70-4

N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B14581880
CAS No.: 61359-70-4
M. Wt: 360.2 g/mol
InChI Key: UTGDYSOHMRYFSS-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a formyl group, a hydroxynaphthalene moiety, and a carboxamide group

Properties

CAS No.

61359-70-4

Molecular Formula

C18H11Cl2NO3

Molecular Weight

360.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H11Cl2NO3/c19-11-5-6-15(20)16(8-11)21-18(24)13-7-10-3-1-2-4-12(10)14(9-22)17(13)23/h1-9,23H,(H,21,24)

InChI Key

UTGDYSOHMRYFSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the dichlorophenyl group with the naphthalene derivative under specific reaction conditions, such as the use of a suitable catalyst and solvent system .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol .

Scientific Research Applications

N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the formyl group can interact with aldehyde dehydrogenase, while the hydroxyl group can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-Dichlorophenyl)-4-formyl-3-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

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